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molecular formula C12H18N2O2 B1290839 tert-Butyl (3-amino-4-methylphenyl)carbamate CAS No. 660838-05-1

tert-Butyl (3-amino-4-methylphenyl)carbamate

Cat. No. B1290839
M. Wt: 222.28 g/mol
InChI Key: HOVDUPXBRBXFBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08669256B2

Procedure details

10% palladium on charcoal (6 g) was added to a solution of (4-methyl-3-nitro-phenyl)-carbamic acid tert-butyl ester 26 (60 g, 238 mmol) in ethanol (1200 mL). The mixture was hydrogenated at atmospheric pressure at room temperature for 18 h. The palladium catalyst was removed by filtration over celite and the solvent was removed by evaporation to give (3-Amino-4-methyl-phenyl)-carbamic acid tert-butyl ester 27 (51 g, 96%).
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
6 g
Type
catalyst
Reaction Step One
Quantity
1200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([N+:15]([O-])=O)[CH:9]=1)([CH3:4])([CH3:3])[CH3:2]>[Pd].C(O)C>[C:1]([O:5][C:6](=[O:18])[NH:7][C:8]1[CH:13]=[CH:12][C:11]([CH3:14])=[C:10]([NH2:15])[CH:9]=1)([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
60 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC1=CC(=C(C=C1)C)[N+](=O)[O-])=O
Name
Quantity
6 g
Type
catalyst
Smiles
[Pd]
Name
Quantity
1200 mL
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The palladium catalyst was removed by filtration over celite
CUSTOM
Type
CUSTOM
Details
the solvent was removed by evaporation

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)(C)(C)OC(NC1=CC(=C(C=C1)C)N)=O
Measurements
Type Value Analysis
AMOUNT: MASS 51 g
YIELD: PERCENTYIELD 96%
YIELD: CALCULATEDPERCENTYIELD 96.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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